molecular formula C16H14N2O3 B5433368 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide

2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide

Cat. No. B5433368
M. Wt: 282.29 g/mol
InChI Key: VYDYMELXSXFYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as benzoxazinone and is widely used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide in lab experiments is its high yield during synthesis. This makes it a cost-effective compound to use in research. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.

Future Directions

There are many future directions for the research of 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide. One area of interest is its potential applications in cancer therapy. Further studies are needed to understand its mechanism of action and to develop more effective cancer treatments. Additionally, its anti-inflammatory and antioxidant properties make it a promising compound for the treatment of various diseases, including neurodegenerative diseases and cardiovascular diseases. Further research is needed to determine its efficacy and safety in these applications.
In conclusion, this compound is a synthetic compound with vast potential applications in various fields. Its synthesis method is cost-effective, and its mechanism of action is being studied for its potential applications in cancer therapy and the treatment of various diseases. Further research is needed to fully understand its effects and to develop more effective treatments using this compound.

Synthesis Methods

The synthesis of 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide is carried out by the reaction of 2-amino-4-phenyl-3H-1,4-benzoxazin-3-one with acetic anhydride in the presence of a catalyst like pyridine. This reaction results in the formation of the desired compound with a yield of around 70%.

Scientific Research Applications

The scientific research application of 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-phenylacetamide is vast and diverse. This compound is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been studied for its potential applications in cancer therapy, where it has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

2-(2-oxo-3,4-dihydro-1,4-benzoxazin-3-yl)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15(17-11-6-2-1-3-7-11)10-13-16(20)21-14-9-5-4-8-12(14)18-13/h1-9,13,18H,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDYMELXSXFYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)OC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.